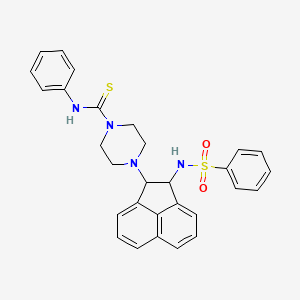
4-(2-BENZENESULFONAMIDO-1,2-DIHYDROACENAPHTHYLEN-1-YL)-N-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-BENZENESULFONAMIDO-1,2-DIHYDROACENAPHTHYLEN-1-YL)-N-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE is a useful research compound. Its molecular formula is C29H28N4O2S2 and its molecular weight is 528.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2-benzenesulfonamido-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide is a member of the sulfonamide family, which has garnered attention for its potential therapeutic applications, particularly in oncology and cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Sulfonamides, including the compound , are known to exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of certain enzymes, such as carbonic anhydrase and dihydropteroate synthase. This inhibition can lead to antitumor effects by disrupting metabolic pathways essential for cancer cell survival.
- Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives can interact with calcium channels, affecting vascular resistance and perfusion pressure. For instance, the interaction of related compounds has been studied using docking simulations to predict their binding affinities to calcium channel proteins .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Antitumor Activity
A study investigating the cytotoxicity of various benzenesulfonamide derivatives found that compounds similar to this compound showed significant inhibition of cell proliferation in cancer cell lines such as HepG2 (liver cancer) and 769-P (renal cancer). The results indicated a dose-dependent response with IC50 values suggesting effective cytotoxicity at low concentrations .
Cardiovascular Impact
Research utilizing isolated rat heart models demonstrated that certain benzenesulfonamide derivatives could decrease perfusion pressure and coronary resistance significantly compared to controls. This suggests a potential therapeutic role in managing cardiovascular conditions .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Theoretical studies on similar compounds have utilized models like ADME/PK to predict absorption, distribution, metabolism, and excretion properties. For instance, parameters such as permeability across cell membranes were assessed using various cellular models .
Propiedades
IUPAC Name |
4-[2-(benzenesulfonamido)-1,2-dihydroacenaphthylen-1-yl]-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S2/c34-37(35,23-13-5-2-6-14-23)31-27-24-15-7-9-21-10-8-16-25(26(21)24)28(27)32-17-19-33(20-18-32)29(36)30-22-11-3-1-4-12-22/h1-16,27-28,31H,17-20H2,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHYPVVPTANLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=CC=C5)C(=S)NC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














